Cas no 633333-59-2 (Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI))
Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI)
- SCHEMBL4154646
- Oxazole-2-ylmethyl-carbamic Acid Tert-Butyl Ester
- RHSICFWYKGUVMP-UHFFFAOYSA-N
- 633333-59-2
- tert-Butyl (oxazol-2-ylmethyl)carbamate
-
- Inchi: 1S/C9H14N2O3/c1-9(2,3)14-8(12)11-6-7-10-4-5-13-7/h4-5H,6H2,1-3H3,(H,11,12)
- InChI Key: RHSICFWYKGUVMP-UHFFFAOYSA-N
- SMILES: O(C(NCC1=NC=CO1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 198.10044231g/mol
- Monoisotopic Mass: 198.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 64.4Ų
Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A806099-50mg |
tert-Butyl (oxazol-2-ylmethyl)carbamate |
633333-59-2 | 97% | 50mg |
$104.0 | 2025-04-18 | |
| Ambeed | A806099-100mg |
tert-Butyl (oxazol-2-ylmethyl)carbamate |
633333-59-2 | 97% | 100mg |
$176.0 | 2025-04-18 | |
| Ambeed | A806099-250mg |
tert-Butyl (oxazol-2-ylmethyl)carbamate |
633333-59-2 | 97% | 250mg |
$334.0 | 2025-04-18 | |
| Ambeed | A806099-1g |
tert-Butyl (oxazol-2-ylmethyl)carbamate |
633333-59-2 | 97% | 1g |
$902.0 | 2025-04-18 |
Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) Suppliers
Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI)
Comprehensive Guide to Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) (CAS No. 633333-59-2)
Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) is a specialized organic compound with the CAS number 633333-59-2. This compound belongs to the class of carbamate esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science. The presence of the oxazolylmethyl group and the tert-butyl ester moiety makes this compound particularly interesting for researchers exploring novel synthetic pathways and bioactive molecules.
The molecular structure of Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) features a carbamate linkage, which is known for its stability and versatility in chemical reactions. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, contributes to the compound's potential as a building block in medicinal chemistry. Researchers are increasingly focusing on oxazole derivatives due to their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a subject of significant interest.
One of the key applications of Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) is in the development of prodrugs and enzyme inhibitors. The tert-butyl ester group can act as a protecting group, which can be cleaved under specific conditions to release the active moiety. This property is particularly valuable in drug delivery systems, where controlled release and targeted action are critical. Recent studies have highlighted the role of similar carbamate esters in improving the bioavailability of poorly soluble drugs.
In the field of agrochemicals, Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) has potential as an intermediate in the synthesis of pesticides and herbicides. The oxazole ring is known to interact with biological targets in pests, disrupting their metabolic pathways. With the growing demand for environmentally friendly agrochemicals, researchers are exploring the use of such compounds to develop safer and more effective solutions.
The synthesis of Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 2-oxazolylmethanol with tert-butyl isocyanate in the presence of a catalyst. The process requires careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize the compound and confirm its structure.
From a market perspective, the demand for Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) is driven by its applications in pharmaceutical research and agrochemical development. The compound is available from specialized chemical suppliers, often in small quantities for research purposes. Pricing and availability can vary depending on the supplier and the purity required. Researchers are advised to consult multiple sources to ensure they obtain the highest quality material for their experiments.
Safety considerations for handling Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) include the use of appropriate personal protective equipment (PPE) such as gloves and goggles. While the compound is not classified as highly hazardous, standard laboratory precautions should be followed to minimize exposure. Proper storage conditions, typically in a cool, dry place away from direct sunlight, are recommended to maintain stability.
In conclusion, Carbamic acid, (2-oxazolylmethyl)-, 1,1-dimethylethyl ester (9CI) (CAS No. 633333-59-2) is a versatile compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the oxazole ring and tert-butyl ester group, make it a valuable intermediate for synthetic chemists. As research into heterocyclic compounds and carbamate esters continues to grow, this compound is likely to play an increasingly important role in the development of new drugs and agrochemicals.
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